N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]acetamide
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Overview
Description
N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an imidazo[1,2-a]pyridine core, which is a fused heterocyclic system, and a chlorophenyl group, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]acetamide typically involves multi-step organic reactions
Formation of Imidazo[1,2-a]pyridine Core: This step often involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an aldehyde or ketone under acidic or basic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with the imidazo[1,2-a]pyridine intermediate.
Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the imidazo[1,2-a]pyridine ring or the acetamide group.
Substitution: The chlorophenyl group allows for nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce reduced imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- N-(4-chlorophenyl)-2-(5-methylimidazo[1,2-a]pyridin-3-yl)acetamide
Uniqueness
N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]acetamide is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine ring and the presence of the chlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H14ClN3O |
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Molecular Weight |
299.75 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C16H14ClN3O/c1-10-4-3-9-20-15(10)19-14(16(20)18-11(2)21)12-5-7-13(17)8-6-12/h3-9H,1-2H3,(H,18,21) |
InChI Key |
MASDNHQRUZVFAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2NC(=O)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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